While commercial suppliers exist that offer the compound for purchase [], there is no scientific literature readily available detailing its biological activity or potential applications in research.
Analyzing the compound's structure, we can identify several functional groups that might provide clues for its potential activity. These include:
GSK1838705A is a small-molecule inhibitor that specifically targets the insulin-like growth factor-1 receptor and the insulin receptor. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in the treatment of various malignancies. It exhibits high potency, with reported inhibitory concentrations (IC50) of approximately 2.0 nmol/L for the insulin-like growth factor-1 receptor and 1.6 nmol/L for the insulin receptor, indicating its effectiveness in blocking these pathways involved in tumorigenesis and cancer progression .
GSK1838705A has been shown to possess significant biological activity against various cancer cell lines. Studies indicate that it effectively reduces the viability of both docetaxel-sensitive and docetaxel-resistant prostate cancer cells . In hepatocellular carcinoma models, GSK1838705A has been observed to enhance the inhibitory effects of other chemotherapeutic agents like sorafenib and regorafenib when used in combination treatments, suggesting its potential as part of multi-drug regimens . The compound's ability to inhibit key signaling pathways underscores its relevance in cancer therapy.
The synthesis of GSK1838705A involves several steps typical of small-molecule organic synthesis, including:
Specific details regarding the exact synthetic route may vary across different studies and publications.
GSK1838705A is primarily explored for its applications in oncology, particularly in:
Interaction studies have demonstrated that GSK1838705A can synergistically enhance the effects of other therapies. For instance, when combined with ramucirumab (a vascular endothelial growth factor receptor 2 inhibitor), GSK1838705A has shown improved inhibitory effects on cancer cell proliferation compared to either agent alone . These studies highlight its potential to be integrated into multi-targeted therapeutic strategies.
Several compounds share structural or functional similarities with GSK1838705A, particularly those targeting similar receptors or pathways:
Compound Name | Target Receptor(s) | Potency (IC50) | Unique Features |
---|---|---|---|
Linsitinib | Insulin-like growth factor-1 receptor | 20 nmol/L | Dual inhibition of IGF-1R and insulin receptor |
BMS-754807 | Insulin-like growth factor-1 receptor | 0.3 nmol/L | Selective IGF-1R inhibitor with distinct pharmacokinetics |
MK-0646 | Insulin-like growth factor-1 receptor | 0.2 nmol/L | Monoclonal antibody targeting IGF-1R |
GSK1838705A is unique due to its reversible inhibition mechanism and its specific potency against both the insulin-like growth factor-1 receptor and insulin receptor, making it a promising candidate for further development in cancer therapy .